

An In-depth Technical Guide to 5-Octadecanone: Discovery, Identification, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Octadecanone**, a long-chain aliphatic ketone. It covers the fundamental aspects of its discovery and identification, detailed experimental protocols for its synthesis and characterization, and an exploration of its physicochemical properties and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Introduction

5-Octadecanone (CAS No. 18276-99-8) is a saturated ketone with an 18-carbon chain and a carbonyl group at the fifth position.[1] As a member of the long-chain ketone family, it possesses a hydrophobic alkyl chain and a moderately polar carbonyl group, contributing to its specific physical and chemical characteristics. While not as extensively studied as other lipid molecules, **5-Octadecanone** and its isomers are of interest for their potential roles in chemical synthesis, as components of natural products, and for their possible biological activities. This guide aims to collate and present the available technical information on **5-Octadecanone** to support its use in research and development.



Discovery and Identification

The initial discovery and synthesis of specific long-chain aliphatic ketones like **5- Octadecanone** are often rooted in foundational organic chemistry research. While a singular "discovery" paper for **5-Octadecanone** is not readily identifiable, its existence and basic properties are documented in chemical databases such as PubChem and the NIST Chemistry WebBook.[2] The identification of such compounds has been made possible through the development of modern analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of individual components in complex mixtures.

Long-chain ketones can be found in various natural sources, often as minor components of waxes, essential oils, and pheromones. Their identification in natural extracts is a key area of phytochemical and ecological research.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Octadecanone** is presented in Table 1. This data is crucial for its handling, application in synthesis, and for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of 5-Octadecanone



Property	Value	Unit	Source
Molecular Formula	С18Н36О	-	[1]
Molecular Weight	268.48	g/mol	[1]
CAS Number	18276-99-8	-	[1]
Density	0.831	g/cm³	[1]
Boiling Point	337.1	°C at 760 mmHg	[1]
Melting Point	44.85	°C (318.00 K)	[3]
Flash Point	82.9	°C	[1]
Refractive Index	1.442	-	[1]
Water Solubility (log10WS)	-6.64	mol/L (Calculated)	[3]
Octanol/Water Partition Coefficient (logP)	6.447	- (Calculated)	[3]

Experimental Protocols Synthesis of 5-Octadecanone

Several general methods for the synthesis of long-chain aliphatic ketones can be adapted for the preparation of **5-Octadecanone**. Two common approaches are the oxidation of the corresponding secondary alcohol and the reaction of an organometallic reagent with a carboxylic acid derivative.

4.1.1. Oxidation of 5-Octadecanol

This is a common and efficient method for the synthesis of ketones.

- Reaction: 5-Octadecanol + Oxidizing Agent → **5-Octadecanone** + Reduced Agent
- Experimental Protocol:



- Dissolve 5-octadecanol (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or acetone) in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Slowly add a solution of the oxidizing agent, such as pyridinium chlorochromate (PCC) or a Jones reagent (chromium trioxide in sulfuric acid and acetone), to the stirred solution.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the starting material is consumed, quench the reaction by adding isopropanol.
- Filter the mixture through a pad of celite or silica gel to remove the chromium salts.
- Wash the filter cake with the solvent used for the reaction.
- Combine the filtrates and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Octadecanone.

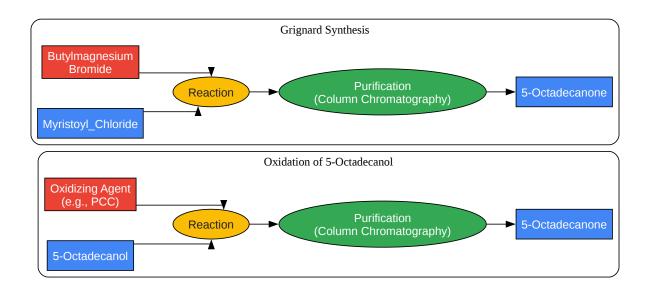
4.1.2. Grignard Synthesis

This method involves the reaction of a Grignard reagent with an appropriate carboxylic acid derivative. For the synthesis of **5-Octadecanone**, one could use butylmagnesium bromide and myristoyl chloride.

- Reaction: CH₃(CH₂)₁₂COCl + CH₃(CH₂)₃MgBr → CH₃(CH₂)₁₂CO(CH₂)₃CH₃ + MgBrCl
- Experimental Protocol:
 - Prepare the Grignard reagent by reacting 1-bromobutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
 - In a separate flask, dissolve myristoyl chloride (1 equivalent) in anhydrous diethyl ether.
 - Cool the myristoyl chloride solution in an ice bath.



- Slowly add the prepared butylmagnesium bromide solution to the stirred myristoyl chloride solution.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography as described in the oxidation protocol.



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Caption: General workflows for the synthesis of **5-Octadecanone**.

Identification and Characterization

The identification and characterization of **5-Octadecanone** rely on a combination of chromatographic and spectroscopic techniques.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds like **5- Octadecanone**.

- Experimental Protocol:
 - Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as hexane or dichloromethane.
 - GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
 - Ion Source Temperature: 230 °C.
 - Data Analysis: The retention time of the peak corresponding to 5-Octadecanone and its
 mass spectrum are compared with those of an authentic standard or with spectral libraries



(e.g., NIST). The mass spectrum of **5-Octadecanone** will show a molecular ion peak (M⁺) at m/z 268 and characteristic fragmentation patterns for a long-chain ketone, including alpha-cleavage on either side of the carbonyl group.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

- Experimental Protocol:
 - Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.
 - Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).
 - Spectral Interpretation: The FTIR spectrum of 5-Octadecanone will exhibit characteristic absorption bands:
 - A strong, sharp peak around 1715 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
 - Multiple peaks in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the long alkyl chain.
 - A peak around 1465 cm⁻¹ from the C-H bending vibrations of the methylene groups.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

- Experimental Protocol:
 - Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
 - Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
 - Spectral Interpretation:

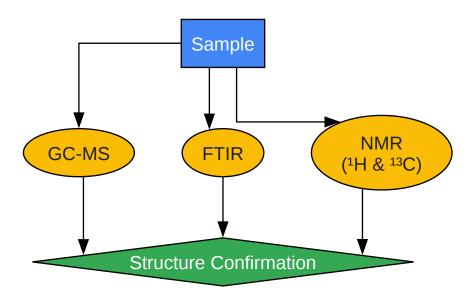


■ ¹H NMR:

- A triplet at approximately 2.4 ppm is expected for the four protons on the carbons alpha to the carbonyl group (C4 and C6).
- A multiplet around 1.5-1.6 ppm for the protons on the carbons beta to the carbonyl.
- A large, broad signal around 1.2-1.4 ppm for the numerous methylene protons in the long alkyl chains.
- A triplet at approximately 0.9 ppm for the terminal methyl protons (C1 and C18).

■ 13C NMR:

- A downfield signal around 211 ppm for the carbonyl carbon (C5).
- Signals for the alpha-carbons (C4 and C6) around 42 ppm.
- A series of signals between 22-32 ppm for the methylene carbons of the alkyl chains.
- An upfield signal around 14 ppm for the terminal methyl carbons.



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Caption: Analytical workflow for the identification of **5-Octadecanone**.



Potential Biological Significance and Signaling Pathways

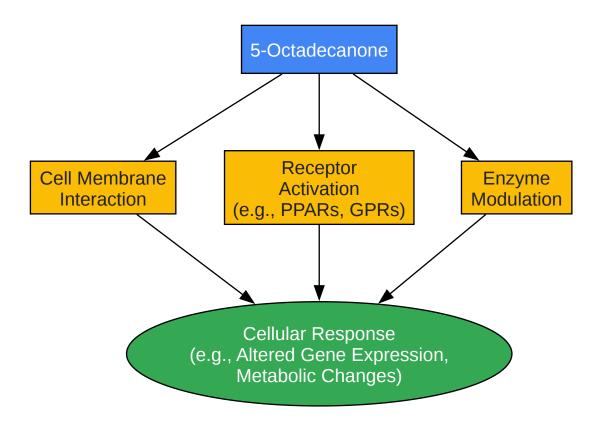
While specific signaling pathways for **5-Octadecanone** have not been extensively elucidated, the biological roles of ketone bodies and long-chain fatty acids provide a framework for postulating its potential activities. Ketone bodies, such as β -hydroxybutyrate and acetoacetate, are known to serve as alternative energy sources for the brain and other tissues during periods of fasting or low carbohydrate intake. They are also recognized as signaling molecules that can modulate inflammation and oxidative stress.

Long-chain fatty acids and their derivatives can influence cellular processes through various mechanisms, including:

- Membrane Interactions: Their hydrophobic nature allows them to intercalate into cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins.
- Receptor Activation: Some fatty acids can act as ligands for nuclear receptors (e.g., PPARs)
 and G-protein coupled receptors (e.g., GPR40, GPR120), thereby regulating gene
 expression and cellular signaling cascades involved in metabolism and inflammation.
- Enzyme Modulation: They can directly interact with and modulate the activity of various enzymes.

Given its structure, **5-Octadecanone** could potentially interact with cellular signaling pathways in a similar fashion to other long-chain lipids. Further research is needed to investigate these possibilities.





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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Octadecanone: Discovery, Identification, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097647#discovery-and-identification-of-5-octadecanone]



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